
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of 2-methylpropyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is usually carried out in the presence of a nitrosating agent such as sodium nitrite in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nitrosation reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Oxidation products may include nitro derivatives.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions result in the formation of various substituted carbamates.
Applications De Recherche Scientifique
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and carbamate functionalities.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylpropyl N-(2-chloroethyl)-N-methylcarbamate
- 2-methylpropyl N-(2-chloroethyl)carbamate
Comparison
Compared to similar compounds, 2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate is unique due to the presence of both the nitroso and chloroethyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity. The nitroso group, in particular, is responsible for its ability to modify DNA and proteins, making it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
10182-51-1 |
|---|---|
Formule moléculaire |
C7H13ClN2O3 |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-methylpropyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-6(2)5-13-7(11)10(9-12)4-3-8/h6H,3-5H2,1-2H3 |
Clé InChI |
HKPYVZWGPKHGCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


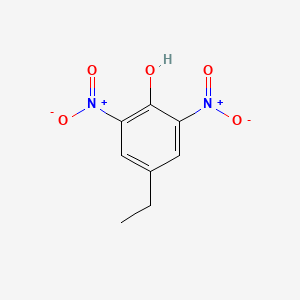
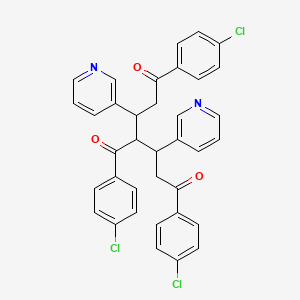
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
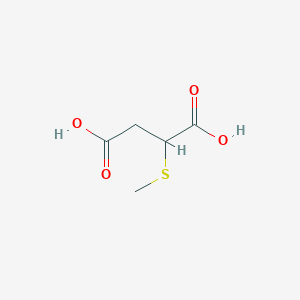

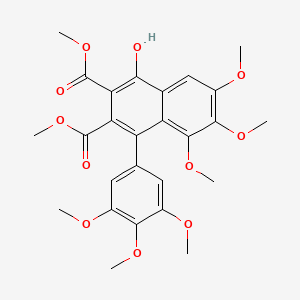

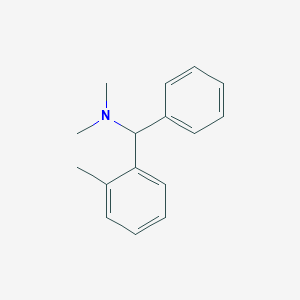
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)

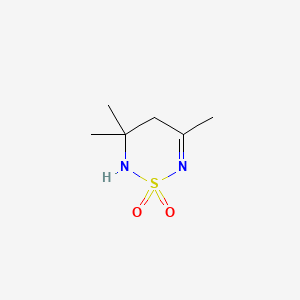

![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
